MRSA and VRE Bactericidal Potency: Arminin-1a vs. Hydramacin-1 and Arenicin-1
c-arminin 1a kills methicillin-resistant Staphylococcus aureus (MRSA) strains at MBCs of 0.4–0.8 μM and vancomycin-resistant enterococci (VRE) at MBCs of 0.4–1.6 μM [1]. By cross-study comparison, hydramacin-1 — another AMP from the same Hydra genus — shows MBC >14.3 μM against MRSA ATCC 33593, representing at least an 18-fold potency deficit relative to c-arminin 1a [2]. The marine-derived arenicin-1 displays MICs in the range of 2.0–8.0 μM against Gram-positive bacteria, approximately 5- to 20-fold higher than c-arminin 1a's MBC values against comparable targets . This potency gap means c-arminin 1a achieves bactericidal concentrations at doses that may be unattainable or impractical with these comparator AMPs.
| Evidence Dimension | Bactericidal potency (MBC) against multidrug-resistant Gram-positive bacteria |
|---|---|
| Target Compound Data | MBC: MRSA 0.4–0.8 μM; VRE (E. faecium) 0.4–0.8 μM; E. faecalis ATCC 51299 1.6 μM |
| Comparator Or Baseline | Hydramacin-1: MRSA ATCC 33593 MBC >14.3 μM; Arenicin-1: Gram-positive MIC range 2.0–8.0 μM |
| Quantified Difference | ≥18-fold higher potency vs. hydramacin-1 against MRSA; ~5–20× higher potency vs. arenicin-1 MIC range |
| Conditions | Liquid growth inhibition (microdilution) assay; c-arminin 1a tested as synthetic C-amidated peptide (99.8% purity); comparator data from published DRAMP entries and primary literature |
Why This Matters
Lower MBC translates to a wider therapeutic window in antibacterial screening cascades and reduced peptide consumption per assay, lowering cost-per-experiment for procurement decisions involving large-scale susceptibility testing.
- [1] Augustin R et al. Antimicrob Agents Chemother. 2009;53(12):5245-5250. Table 1: MBC data for c-arminin 1a against MRSA and VRE strains. View Source
- [2] DRAMP03304 – Hydramacin-1 entry. MBC: S. aureus ATCC 33593 (MRSA) >14.3 μM. http://dramp.cpu-bioinfor.org/. View Source
